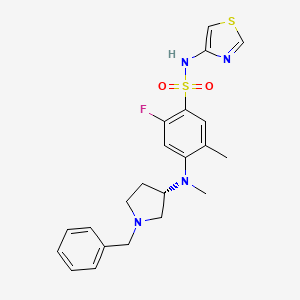![molecular formula C59H90O4 B11934388 2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)
2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It plays a crucial role in the electron transport chain, which is essential for the production of adenosine triphosphate (ATP), the primary energy currency of cells . Ubidecarenone is a lipid-soluble, vitamin-like substance that also functions as a powerful antioxidant, protecting cells from oxidative damage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ubidecarenone typically involves the condensation of a quinone structure with a polyisoprenoid side chain. One common method is the condensation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with solanesol, a polyisoprenoid alcohol . The reaction is usually carried out under acidic conditions, using catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of ubidecarenone often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate ubidecarenone . Another method involves the chemical synthesis route, which is scaled up for industrial production using optimized reaction conditions and continuous flow reactors .
Types of Reactions:
Oxidation: Ubidecarenone can undergo oxidation to form its oxidized form, ubiquinone.
Reduction: The compound can be reduced to ubiquinol, its reduced form, which acts as an antioxidant.
Substitution: Various substitution reactions can occur on the quinone ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Ubiquinone
Reduction: Ubiquinol
Substitution: Various substituted quinones and derivatives.
科学研究应用
Ubidecarenone has a wide range of applications in scientific research:
作用机制
Ubidecarenone functions primarily by participating in the electron transport chain within mitochondria. It accepts electrons from complexes I and II and transfers them to complex III, facilitating the production of ATP . Additionally, its antioxidant properties help neutralize free radicals and reduce oxidative stress, protecting cells from damage .
相似化合物的比较
Ubiquinol: The reduced form of ubidecarenone, also involved in the electron transport chain and acts as an antioxidant.
Plastoquinone: A similar quinone compound found in the chloroplasts of plants, involved in photosynthesis.
Vitamin K: Another quinone compound with a similar structure, involved in blood clotting processes.
Uniqueness: Ubidecarenone is unique due to its dual role as an electron carrier in the mitochondrial electron transport chain and as a potent antioxidant. Its ability to exist in both oxidized and reduced forms allows it to participate in redox reactions, making it essential for cellular energy production and protection against oxidative damage .
属性
分子式 |
C59H90O4 |
|---|---|
分子量 |
863.3 g/mol |
IUPAC 名称 |
2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28?,47-30+,48-32+,49-34+,50-36?,51-38+,52-40+,53-42+ |
InChI 键 |
ACTIUHUUMQJHFO-ZWMSFMEFSA-N |
手性 SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CCC=C(C)C |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


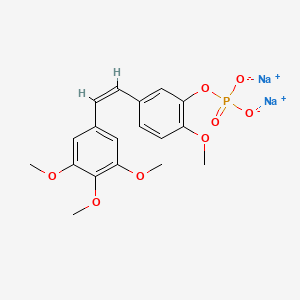
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
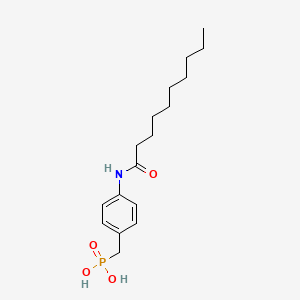
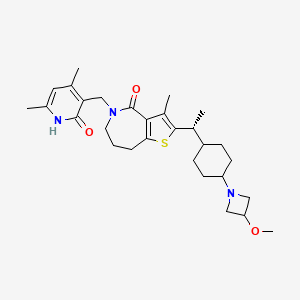
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)
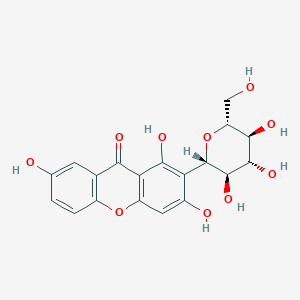
![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)
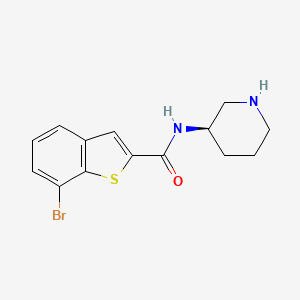
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)
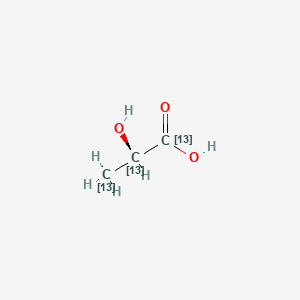
![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)
